3-Aminobiphenyl-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

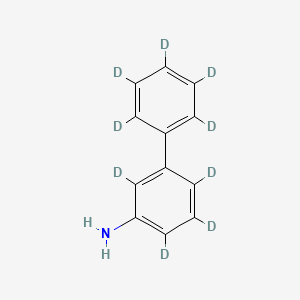

IUPAC Name |

2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOBADFTHUUFG-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])N)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661774 | |

| Record name | (~2~H_9_)[1,1'-Biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-93-7 | |

| Record name | (~2~H_9_)[1,1'-Biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 3-Aminobiphenyl-d9 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

3-Aminobiphenyl-d9 (3-ABP-d9) is a deuterated stable isotope-labeled analog of 3-aminobiphenyl. Its primary and most critical application in research is as an internal standard for quantitative analyses using mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of nine deuterium atoms gives it a distinct mass-to-charge ratio from its unlabeled counterpart, allowing for precise and accurate quantification of 3-aminobiphenyl in complex matrices. This is crucial in fields such as toxicology, carcinogen research, and biomonitoring, where 3-aminobiphenyl is studied as a metabolite of various industrial chemicals and a known carcinogen.

The fundamental principle behind its use is that a deuterated analog is chemically almost identical to the non-deuterated analyte.[1] This means it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any sample loss or variability in the analytical process.[1][2] By adding a known amount of this compound to a sample, it serves as a reliable reference point for the accurate measurement of the native analyte's concentration.[1]

Beyond its role as an internal standard, its use is integral to studies on carcinogen metabolism and the formation of DNA adducts, which are critical events in the initiation of cancer.[3]

Quantitative Analysis Workflow and Data

The use of this compound as an internal standard is central to achieving accurate quantification in complex biological and environmental samples. The workflow corrects for variations in sample preparation and instrument response.

A typical quantitative analysis workflow using this compound as an internal standard is depicted below.

Caption: Workflow for quantitative analysis using an internal standard.

Representative Quantitative Performance Data

The following table summarizes typical method validation parameters for the quantification of an aromatic amine like 3-aminobiphenyl using its deuterated internal standard with LC-MS/MS. These values are representative and can vary based on the specific matrix and instrumentation.

| Parameter | Typical Value | Description |

| Linearity (R²) | >0.99 | Indicates the linear relationship between the peak area ratio and the concentration of the analyte over a specified range. |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured concentration to the true concentration, often assessed by analyzing spiked samples. |

| Precision (%RSD) | <15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

Experimental Protocols

Protocol 1: Quantification of 3-Aminobiphenyl in Human Urine by LC-MS/MS

This protocol provides a representative method for the determination of 3-aminobiphenyl in a biological matrix.

1. Sample Preparation and Extraction:

-

To a 1 mL urine sample, add 50 µL of a 100 ng/mL solution of this compound in methanol (as the internal standard).

-

Add 100 µL of 1 M NaOH to hydrolyze potential conjugates. Vortex and incubate at 60°C for 30 minutes.

-

After cooling, perform liquid-liquid extraction by adding 3 mL of hexane/ethyl acetate (9:1 v/v).

-

Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).

2. LC-MS/MS Conditions:

-

Chromatographic System: UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

3-Aminobiphenyl transition: e.g., m/z 170.1 → 152.1

-

This compound transition: e.g., m/z 179.1 → 161.1

-

3. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration for a series of known standards.

-

Determine the concentration of 3-aminobiphenyl in the unknown samples by interpolation from the calibration curve.

Carcinogen Metabolism and DNA Adduct Formation

3-Aminobiphenyl, like other aromatic amines, is not directly carcinogenic. It requires metabolic activation to exert its genotoxic effects. This process primarily occurs in the liver and involves multiple enzymatic steps, leading to the formation of highly reactive intermediates that can bind to DNA, forming DNA adducts. The study of this pathway is a key area of research where this compound can be used to trace the fate of the parent compound.

The metabolic activation pathway of 3-Aminobiphenyl is illustrated below.

Caption: Metabolic pathway leading to DNA adduct formation.

This bioactivation process, particularly the initial N-oxidation step catalyzed by cytochrome P450 enzymes, is a critical determinant of the carcinogenicity of aromatic amines. The resulting DNA adducts, if not repaired, can lead to mutations during DNA replication, which is a key step in the initiation of cancer. The ability to accurately quantify these adducts, often using methods that rely on isotopically labeled standards like this compound, is essential for biomonitoring human exposure and assessing cancer risk.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preliminary studies on the metabolism of 3,2'-dimethyl-4-aminobiphenyl in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminobiphenyl-d9 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminobiphenyl-d9, a deuterated analogue of the carcinogenic aromatic amine, 3-aminobiphenyl. This document details its core properties, analytical applications, and the metabolic pathways associated with its non-labeled counterpart.

Core Properties of this compound

This compound is a stable isotope-labeled compound used primarily as an internal standard in analytical chemistry for the accurate quantification of 3-aminobiphenyl.

| Property | Value | Reference |

| CAS Number | 1020718-93-7 | [][2][3] |

| Molecular Weight | 178.28 g/mol | [][2] |

| Molecular Formula | C₁₂H₂D₉N |

Analytical Applications and Experimental Protocols

Due to its chemical similarity to 3-aminobiphenyl, this compound is an ideal internal standard for quantitative analysis, particularly in complex matrices such as urine. Its use in isotope dilution gas chromatography-mass spectrometry (GC-MS) methods allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise measurements.

Experimental Protocol: Quantification of Aromatic Amines in Human Urine using GC-MS with this compound as an Internal Standard

This protocol is a generalized procedure based on established methods for aromatic amine analysis.

1. Sample Preparation:

-

Hydrolysis: To a 20 mL urine sample, add a known concentration of this compound internal standard solution (e.g., 150 ng/L). Add 10 mL of concentrated hydrochloric acid and heat at 110°C for 12 hours to hydrolyze the conjugated aromatic amines.

-

Neutralization and Extraction: Cool the sample to room temperature and neutralize with a 10 M sodium hydroxide solution. The sample can then be filtered to remove any precipitate. Perform a liquid-liquid extraction with n-hexane or use supported liquid extraction (SLE) cartridges to isolate the amines.

-

Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent and add a derivatizing agent, such as pentafluoropropionic anhydride, to improve the chromatographic properties and mass spectrometric detection of the analytes.

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

-

Chromatographic Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient is used to separate the target analytes.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both the native analyte and the deuterated internal standard.

-

3. Quantification:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of the target aromatic amines and a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Metabolic Activation and Carcinogenicity of 3-Aminobiphenyl

The primary pathway for the metabolic activation of 3-aminobiphenyl involves cytochrome P450 (CYP) enzymes, predominantly in the liver. These enzymes catalyze the N-hydroxylation of the amino group to form N-hydroxy-3-aminobiphenyl. This metabolite can then be further activated, for example, by O-acetylation in the bladder, to form a reactive nitrenium ion. This highly electrophilic species can covalently bind to DNA, forming DNA adducts. The formation of these adducts is a critical step in the initiation of carcinogenesis, as they can lead to mutations in critical genes, such as tumor suppressor genes, if not repaired.

Metabolic Activation Pathway of 3-Aminobiphenyl

Caption: Metabolic activation of 3-aminobiphenyl leading to cancer.

Experimental Workflow for Aromatic Amine Analysis

Caption: Workflow for the analysis of aromatic amines in urine.

Conclusion

This compound serves as an essential tool for the accurate quantification of the human carcinogen 3-aminobiphenyl in biological matrices. Understanding its application in robust analytical methods, along with the metabolic pathways of its non-labeled counterpart, is crucial for researchers in the fields of toxicology, drug development, and environmental health to assess exposure and risk associated with aromatic amines.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of 3-Aminobiphenyl-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 3-Aminobiphenyl-d9. This deuterated analog of 3-aminobiphenyl serves as a crucial internal standard in various analytical applications, including metabolism studies, DNA-adduct research, and environmental monitoring. The methodologies detailed herein are compiled to assist researchers in the preparation and characterization of this important labeled compound.

Synthesis of this compound

The synthesis of this compound can be strategically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high regioselectivity, which is crucial for introducing the amino group at the desired 3-position of the biphenyl scaffold. An alternative, though less efficient, method involves the nitration of biphenyl-d10 followed by reduction.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The recommended synthetic route involves the coupling of phenyl-d5-boronic acid with 3-bromoaniline. This method is advantageous as it directly yields the desired isomer.

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a detailed procedure for the synthesis of this compound.

Materials:

-

Phenyl-d5-boronic acid (1.2 mmol)

-

3-Bromoaniline (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (10 mL, degassed)

-

Water (2.5 mL, degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add phenyl-d5-boronic acid, 3-bromoaniline, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and degassed water to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

| Parameter | Value |

| Reactant 1 | Phenyl-d5-boronic acid |

| Reactant 2 | 3-Bromoaniline |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Potassium carbonate |

| Solvent | Toluene/Water (4:1) |

| Temperature | 90 °C |

| Reaction Time | 12-16 hours |

| Typical Yield | 70-85% |

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of the synthesized this compound for its use as an internal standard. The two primary methods for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Isotopic Purity Determination

Caption: Workflow for the determination of isotopic purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining isotopic enrichment by analyzing the mass distribution of the molecule and its fragments. For primary amines like 3-aminobiphenyl, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Experimental Protocol:

-

Derivatization: React a small sample of this compound with a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the trimethylsilyl (TMS) derivative.

-

GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

MS Analysis: Analyze the eluting peaks using a mass spectrometer in full scan mode.

Data Analysis:

The isotopic purity is calculated from the mass spectrum by analyzing the isotopic cluster of the molecular ion or a major fragment ion. The relative intensities of the peaks corresponding to the fully deuterated species (d9) and the less deuterated species (d8, d7, etc.) are used to determine the isotopic enrichment.

| Parameter | Value |

| Derivatizing Agent | MSTFA |

| GC Column | 5% Phenyl-methylpolysiloxane capillary column |

| Injection Mode | Splitless |

| MS Ionization Mode | Electron Ionization (EI) |

| Monitored Ions | Molecular ion cluster of the TMS derivative |

| Expected Purity | >98 atom % D |

Table 2: Typical GC-MS Parameters for Isotopic Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a direct method to assess the level of deuterium incorporation by quantifying the residual proton signals.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound and an internal standard with a known concentration in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.

Data Analysis:

The isotopic purity is determined by comparing the integral of the residual proton signals in the aromatic region to the integral of the known internal standard. The absence or significant reduction of signals at positions expected for the non-deuterated compound confirms high isotopic enrichment.

| Parameter | Value |

| Spectrometer Frequency | ≥ 400 MHz |

| Solvent | Chloroform-d (CDCl₃) |

| Internal Standard | e.g., 1,3,5-Trimethoxybenzene |

| Analysis Method | Integration of residual aromatic proton signals |

| Expected Purity | >98 atom % D |

Table 3: Typical NMR Parameters for Isotopic Purity Analysis.

Summary of Quantitative Data

The following table summarizes the key quantitative data for synthesized this compound.

| Property | Value | Method |

| Molecular Weight | 178.28 g/mol | Calculated |

| Chemical Purity | >95% | HPLC |

| Isotopic Enrichment | ≥98 atom % D | GC-MS / NMR |

| CAS Number | 1020718-93-7 | - |

Table 4: Summary of Quantitative Data for this compound.

This guide provides a framework for the synthesis and detailed characterization of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

Navigating the Safe Handling of 3-Aminobiphenyl-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling procedures for 3-Aminobiphenyl-d9 (CAS No. 1020718-93-7). As a deuterated analogue of the known human carcinogen 3-aminobiphenyl, this compound requires stringent safety protocols in a laboratory setting. This document outlines its physical and chemical properties, toxicological data, and detailed experimental procedures for its safe use, storage, and disposal.

Section 1: Physical and Chemical Properties

The known physical and chemical properties of this compound and its parent compound are summarized below for easy reference and comparison.

| Property | This compound | 3-Aminobiphenyl (Non-deuterated) |

| CAS Number | 1020718-93-7[1] | 2243-47-2 |

| Molecular Formula | C₁₂H₂D₉N[1] | C₁₂H₁₁N |

| Molecular Weight | 178.28 g/mol [1] | 169.22 g/mol |

| Appearance | Solid | Solid |

| Purity | >95% (HPLC) | Not specified |

| Storage Temperature | -20°C | Room temperature |

Section 2: Toxicological Data and Hazard Classification

The toxicological profile of this compound is inferred from its parent compound, which is classified as a hazardous substance.

| Toxicological Endpoint | Data for 3-Aminobiphenyl |

| Acute Oral Toxicity | LD50: 789.2 mg/kg (rat) |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Carcinogenicity | Known human carcinogen |

Globally Harmonized System (GHS) Classification

The GHS classification for 3-Aminobiphenyl provides a clear indication of its potential hazards.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Section 3: Experimental Protocols for Safe Handling

Given the carcinogenic nature of 3-Aminobiphenyl, all work with its deuterated form must be conducted with the utmost care, adhering to established protocols for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this compound.

| PPE Item | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. |

| Lab Coat | A dedicated lab coat, preferably disposable, should be worn. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if there is a risk of inhalation or when handling powders outside of a certified chemical fume hood. |

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.

-

Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with warning signs.

Weighing and Solution Preparation

-

Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper.

-

Weighing:

-

Tare a clean, sealable container (e.g., a vial with a screw cap) on a balance located within the fume hood.

-

Carefully transfer the required amount of this compound into the container.

-

Seal the container before removing it from the balance.

-

-

Dissolving:

-

Add the desired solvent to the sealed container using a syringe or a pipette with a filter tip.

-

Gently swirl or vortex the container to dissolve the compound.

-

Storage

-

Store this compound in a tightly sealed, clearly labeled container.

-

The recommended storage temperature is -20°C.

-

Store in a designated, secure location away from incompatible materials.

Decontamination and Waste Disposal

-

Decontamination:

-

All surfaces and equipment that have come into contact with this compound should be decontaminated.

-

Wipe surfaces with a suitable solvent (e.g., ethanol or methanol) followed by a soap and water solution.

-

-

Waste Disposal:

-

All solid waste (e.g., contaminated gloves, absorbent paper, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

-

Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

-

Dispose of all waste in accordance with institutional and local regulations for carcinogenic materials.

-

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial.

| Emergency Situation | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. If the spill is small, it can be cleaned up by trained personnel wearing appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact the institution's environmental health and safety department. |

Section 5: Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for handling this compound.

Caption: A logical workflow for the safe handling of this compound.

References

In-Depth Technical Guide to the Physical Characteristics of 3-Aminobiphenyl-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-Aminobiphenyl-d9. The information is compiled from various sources to assist researchers and scientists in its application, particularly in drug development and analytical studies.

Chemical Identity and Properties

This compound is a deuterated analog of 3-Aminobiphenyl. The incorporation of nine deuterium atoms makes it a valuable internal standard for quantitative analysis by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1].

| Property | Value | Source |

| CAS Number | 1020718-93-7 | [2][] |

| Molecular Formula | C₁₂H₂D₉N | [][4] |

| Molecular Weight | 178.28 g/mol | |

| Synonyms | 3-Aminobiphenyl D9; m-Phenylaniline-d9; 3-Amino-1,1'-biphenyl-d9; 3-Biphenylamine-d9; [1,1'-Biphenyl-2,2',3',4,4',5,5',6,6'-d9]-3-amine | |

| IUPAC Name | 2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)aniline |

Physical Properties

Detailed experimental data on the physical properties of this compound is limited. The appearance is generally described as a light beige or pale yellow low-melting solid or oil. For reference, the physical properties of the non-deuterated analog, 3-Aminobiphenyl (CAS: 2243-47-2), are provided below.

| Property | Value | Source |

| Appearance | Light Beige Low-melting Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in Dichloromethane and Ethyl Acetate. | |

| Storage Temperature | -20°C |

Data for non-deuterated 3-Aminobiphenyl (CAS: 2243-47-2):

| Property | Value | Source |

| Melting Point | 28-33 °C | |

| Melting Point | 31-31.5 °C | |

| Boiling Point | Not available for this compound | |

| Density | 1.077 g/cm³ (for 3-Aminobiphenyl) |

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the synthesis or specific analytical applications of this compound are not widely published. Its primary application is as an internal standard in quantitative analytical methods. A general workflow for its use is described below.

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol). A series of working standard solutions are then prepared by serial dilution.

-

Sample Preparation: The biological or environmental sample to be analyzed is subjected to an appropriate extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte of interest (3-Aminobiphenyl).

-

Internal Standard Spiking: A known amount of the this compound internal standard solution is added to the extracted sample prior to analysis.

-

LC-MS/MS Analysis: The sample is injected into an LC-MS/MS system. The chromatographic conditions are optimized to separate the analyte from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantification: The concentration of the analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from standards with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualization

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative analytical experiment.

Caption: General workflow for quantitative analysis using this compound as an internal standard.

Safety Information

A specific safety data sheet (SDS) for this compound should be obtained from the supplier. The safety information for the non-deuterated 3-Aminobiphenyl suggests that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or fume hood.

References

In-Depth Technical Guide: Solubility of 3-Aminobiphenyl-d9 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminobiphenyl-d9, a deuterated analog of the aromatic amine 3-aminobiphenyl. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for carcinogen biomonitoring and metabolic research.

Introduction to this compound

This compound is a stable isotope-labeled form of 3-aminobiphenyl, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis, as it shares very similar chemical and physical properties with its non-labeled counterpart but is distinguishable by its higher mass. The parent compound, 3-aminobiphenyl, is a known metabolite of certain azo dyes and is recognized as a carcinogen. Therefore, accurate quantification of its presence and metabolites in biological and environmental samples is of significant interest.

Chemical Structure and Properties:

-

Chemical Formula: C₁₂H₂D₉N

-

CAS Number: 1020718-93-7

-

Molecular Weight: Approximately 178.28 g/mol

Importance of Solubility in Research and Drug Development

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various experimental and physiological systems. For this compound, solubility in organic solvents is particularly relevant for:

-

Preparation of Standard Solutions: Accurate and reproducible preparation of stock and working standard solutions is paramount for quantitative analysis. The choice of a suitable solvent in which the compound is sufficiently soluble and stable is the first critical step.

-

Chromatographic Analysis: In techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the solubility of the analyte in the mobile phase or a compatible injection solvent is crucial for achieving good peak shape, resolution, and sensitivity.

-

Sample Preparation and Extraction: During the extraction of the analyte from complex matrices (e.g., biological fluids, tissues, environmental samples), the partitioning of this compound between aqueous and organic phases is governed by its relative solubility.

-

In Vitro Assays: For toxicological or metabolic studies, the ability to dissolve the compound in a solvent that is compatible with the assay system is essential.

Solubility Data for this compound

Quantitative public-domain data on the solubility of this compound in a wide range of organic solvents is limited. However, based on available information and the general solubility principles of aromatic amines, a qualitative summary can be provided. One supplier, BOC Sciences, indicates that this compound is slightly soluble in chloroform and methanol[1].

For a more comprehensive understanding, the following table provides predicted solubility based on the "like dissolves like" principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. This compound, with its aromatic rings and an amino group, possesses both non-polar and polar characteristics.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Slightly Soluble | The polar hydroxyl group can interact with the amino group of this compound, but the large non-polar biphenyl structure limits high solubility. |

| Chloroform | Intermediate Polarity | Slightly Soluble | Chloroform can act as a hydrogen bond donor to the amine, and its moderate polarity can solvate the aromatic rings to some extent. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Its polarity is suitable for dissolving compounds with both polar and non-polar features. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Soluble | DMSO is a strong solvent capable of dissolving a wide range of organic compounds, including those with aromatic and amine functionalities. |

| Dichloromethane (DCM) | Intermediate Polarity | Moderately Soluble | Similar to chloroform, DCM can effectively solvate the aromatic structure. |

| Toluene | Non-polar | Sparingly Soluble | The non-polar nature of toluene is well-suited to dissolve the biphenyl rings, but it is less effective at solvating the polar amino group. |

| Hexane | Non-polar | Insoluble to Sparingly Soluble | As a non-polar aliphatic solvent, hexane is generally a poor solvent for polar compounds like amines. |

Experimental Protocol for Determining Solubility

Given the scarcity of quantitative data, researchers may need to determine the solubility of this compound in their specific solvent of interest. The following is a generalized experimental protocol based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance (accurate to ±0.01 mg)

-

Vials with screw caps and PTFE-lined septa

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or rotator. The temperature should be maintained at the desired experimental value (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Navigating the Quality Landscape: An In-depth Technical Guide to the Certificate of Analysis for 3-Aminobiphenyl-d9

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. This guide provides a detailed exploration of a representative Certificate of Analysis for 3-Aminobiphenyl-d9, a deuterated analogue of the known carcinogen 3-aminobiphenyl, which is often used as an internal standard in analytical and metabolic studies. Understanding the nuances of the CoA is paramount for ensuring the accuracy and reliability of experimental results.

This technical guide will dissect a typical CoA for this compound, presenting data in clearly structured tables, detailing the experimental methodologies, and visualizing the analytical workflows. This comprehensive approach will empower users to confidently interpret and utilize this essential quality control document.

Product Information and Physical Properties

A Certificate of Analysis begins with fundamental information identifying the specific lot of the compound. This section also includes key physical properties.

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1020718-93-7[1] |

| Molecular Formula | C₁₂H₂D₉N |

| Molecular Weight | 178.28 g/mol [1] |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in Methanol, Chloroform |

| Storage Condition | -20°C, under inert atmosphere[1] |

Analytical Data: A Quantitative Overview

The core of the CoA is the analytical data section, which provides quantitative results for purity, isotopic enrichment, and impurity profiling. These values are crucial for assessing the suitability of the standard for its intended application.

Purity and Impurity Profile

The chemical purity is a primary indicator of quality. High-Performance Liquid Chromatography (HPLC) is a standard technique for this determination.

| Test | Method | Specification | Result |

| Chemical Purity (HPLC) | See Protocol 3.1 | ≥ 95%[1] | 99.2% |

| Major Impurity 1 | See Protocol 3.1 | Report Value | 0.5% |

| Major Impurity 2 | See Protocol 3.1 | Report Value | 0.2% |

| Total Impurities | See Protocol 3.1 | ≤ 5% | 0.8% |

Isotopic Enrichment

For a deuterated standard, the isotopic purity and enrichment are critical parameters. Mass spectrometry is the primary technique for this assessment.

| Test | Method | Specification | Result |

| Isotopic Purity (d₉) | See Protocol 3.2 | ≥ 98 atom % D | 99.5 atom % D |

| d₈ Abundance | See Protocol 3.2 | Report Value | 0.4% |

| d₀ (Unlabeled) Abundance | See Protocol 3.2 | Report Value | < 0.1% |

Identity Confirmation

The identity of the compound is unequivocally confirmed through various spectroscopic techniques.

| Test | Method | Specification | Result |

| ¹H-NMR Spectroscopy | See Protocol 3.3 | Conforms to structure | Conforms |

| Mass Spectrometry (m/z) | See Protocol 3.2 | [M+H]⁺ = 179.15 | 179.15 |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results. This section outlines the protocols for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is employed to separate and quantify the main component from any non-volatile impurities.

-

Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: 1 mg/mL in Methanol.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry provides information on the molecular weight and the isotopic distribution of the deuterated compound.

-

Instrumentation: Waters Xevo G2-XS QTof or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Sample Infusion: 10 µL/min.

-

Sample Preparation: 100 µg/mL in 50:50 Acetonitrile:Water.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

Proton NMR is used to confirm the structure of the molecule and to ensure the absence of significant proton-containing impurities.

-

Instrumentation: Bruker Avance III 400 MHz or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

Frequency: 400 MHz.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Pulse Width: 30°.

-

Data Processing: The resulting spectrum is compared to a reference spectrum of a well-characterized standard.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides a wealth of information regarding the quality and identity of this critical analytical standard. By carefully examining the quantitative data presented in the tables and understanding the underlying experimental protocols, researchers can ensure the integrity of their studies. The visualization of the experimental workflows further aids in comprehending the rigorous testing that these standards undergo. Ultimately, a thorough understanding of the CoA empowers scientists and drug development professionals to have the utmost confidence in their analytical results, leading to more robust and reproducible research.

References

A Technical Guide to 3-Aminobiphenyl and its Deuterated Analog: Applications in Research and Development

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of unlabelled 3-Aminobiphenyl (3-ABP) and its deuterated form, typically 3-Aminobiphenyl-d9. It covers their physicochemical properties, primary applications, metabolic pathways, and detailed experimental protocols. The guide is intended for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis.

Introduction to 3-Aminobiphenyl and Isotopic Labeling

3-Aminobiphenyl (3-ABP) is an aromatic amine, an isomer of the more potent human carcinogen 4-aminobiphenyl.[1] While considered a weaker carcinogen, 3-ABP is a compound of interest in toxicological and metabolic research.[1] The core utility of its deuterated analog, this compound, lies in the field of analytical chemistry.

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a molecule creates a stable isotope-labeled (SIL) compound. This SIL version is chemically almost identical to its unlabelled counterpart but has a higher mass. This mass difference is the key to its primary application: serving as an ideal internal standard (IS) for quantitative analysis using mass spectrometry (MS).[2] The use of a SIL-IS is the gold standard in bioanalytical methods, as it corrects for variability during sample processing and analysis, leading to highly accurate and precise quantification.

Comparative Physicochemical Properties

The primary physical distinction between 3-ABP and 3-ABP-d9 is their mass, which is a direct result of replacing nine hydrogen atoms with deuterium. This difference is fundamental to their differentiation in mass spectrometry.

| Property | Unlabelled 3-Aminobiphenyl | Deuterated this compound | Data Source(s) |

| Chemical Formula | C₁₂H₁₁N | C₁₂H₂D₉N | |

| Molecular Weight | 169.22 g/mol | 178.28 g/mol | |

| Monoisotopic Mass | 169.0891 Da | 178.1456 Da | |

| CAS Number | 2243-47-2 | 1020718-93-7 | |

| Physical Form | Solid | Solid | |

| Melting Point | 28-33 °C | Not specified (expected to be similar) |

Synthesis of Deuterated 3-Aminobiphenyl

-

Metal-Catalyzed H/D Exchange: This involves treating the unlabelled compound with a deuterium source, such as heavy water (D₂O), in the presence of a metal catalyst.

-

Reduction of a Precursor: Using a deuterated reducing agent (e.g., LiAlD₄) to reduce a suitable precursor molecule.

-

Building from Deuterated Precursors: Synthesizing the molecule from simple, commercially available deuterated building blocks.

These methods require careful optimization to ensure high isotopic purity and yield. For most researchers, commercially available, certified this compound is the most practical option.

Analytical Workflow and Metabolic Pathways

Quantitative Bioanalytical Workflow

The primary role of 3-ABP-d9 is as an internal standard in quantitative LC-MS/MS assays. Because it has nearly identical chromatographic retention time and ionization efficiency to the unlabelled 3-ABP, it can accurately correct for analyte loss during sample preparation and for matrix-induced ion suppression or enhancement. The workflow below illustrates its use.

Metabolic Activation Pathway of 3-Aminobiphenyl

Aromatic amines undergo metabolic activation, primarily in the liver, to become carcinogenic. This process involves Phase I and Phase II enzymes. The initial and critical activation step is N-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. The resulting N-hydroxy metabolite can then be further activated, for instance by O-acetylation via N-acetyltransferases (NATs), to form a highly reactive electrophile (a nitrenium ion) that can bind to DNA, forming adducts. The formation of these DNA adducts is a key initiating event in chemical carcinogenesis. Conversely, N-acetylation of the parent amine is typically a detoxification pathway.

Experimental Protocol: Quantification of 3-ABP in Human Plasma

This section provides a representative protocol for the quantification of 3-ABP in a biological matrix using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

5.1. Objective To develop and validate a method for the sensitive and accurate quantification of 3-Aminobiphenyl in human plasma using this compound as an internal standard.

5.2. Materials and Reagents

-

Analytes: 3-Aminobiphenyl (certified reference standard), this compound (certified reference standard).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade). Formic Acid (FA, >99%).

-

Chemicals: Ammonium formate.

-

Supplies: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, HPLC vials.

-

Equipment: Analytical balance, centrifuge, vortex mixer, solvent evaporator, UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

5.3. Preparation of Standards

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 3-ABP and 3-ABP-d9 each in 1 mL of MeOH.

-

Working Standard Solutions: Serially dilute the 3-ABP primary stock with 50:50 ACN:Water to prepare working solutions for calibration standards (e.g., at 10x final concentration).

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the 3-ABP-d9 primary stock with 50:50 ACN:Water to achieve a final concentration of 100 ng/mL.

5.4. Sample Preparation (Protein Precipitation & LLE)

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution (100 ng/mL 3-ABP-d9) to all tubes except for the blank matrix. Vortex for 10 seconds.

-

Add 300 µL of ice-cold ACN to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

(Optional Liquid-Liquid Extraction for cleanup): Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge. Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water / 10% ACN with 0.1% FA). Vortex and transfer to an HPLC vial for analysis.

5.5. UHPLC-MS/MS Conditions

-

UHPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

3-ABP Transition: e.g., Q1: 170.1 -> Q3: 152.1

-

3-ABP-d9 Transition: e.g., Q1: 179.1 -> Q3: 161.1 (Note: MRM transitions must be optimized empirically on the specific instrument.)

-

5.6. Data Analysis

-

Integrate the peak areas for both the analyte (3-ABP) and the internal standard (3-ABP-d9).

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of 3-ABP in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Conclusion

Unlabelled 3-Aminobiphenyl and its deuterated form are fundamentally distinguished by their mass. While chemically similar, this mass difference makes the deuterated version an indispensable tool for modern analytical science. Its role as an internal standard in LC-MS assays allows for the mitigation of experimental variability, ensuring the generation of robust, reliable, and highly accurate quantitative data. This is critical for applications ranging from toxicological exposure assessment to pharmacokinetic studies in drug development. Understanding the distinct roles and properties of both the labelled and unlabelled forms is essential for researchers working in these fields.

References

The Carcinogenic Potential of 3-Aminobiphenyl and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic amines are a class of organic compounds widely used in various industrial processes, including the manufacturing of dyes, pesticides, and pharmaceuticals. While many of these compounds are invaluable in their applications, a significant number have been identified as potent carcinogens. Among these, the isomers of aminobiphenyl have been the subject of extensive research to understand their structure-activity relationships concerning carcinogenicity. 4-Aminobiphenyl (4-ABP) is a well-established human bladder carcinogen. In contrast, 3-Aminobiphenyl (3-ABP) is considered at best a weak carcinogen, and 2-Aminobiphenyl is generally regarded as non-carcinogenic.[1] This guide provides a comprehensive technical overview of the carcinogenic potential of 3-Aminobiphenyl and its analogs, focusing on the core mechanisms of action, metabolic activation, DNA adduct formation, and associated signaling pathways. It is intended to serve as a resource for researchers, scientists, and drug development professionals working in toxicology, oncology, and medicinal chemistry.

Carcinogenic Potential and Quantitative Data

The carcinogenicity of aminobiphenyls is highly dependent on the position of the amino group. While 4-ABP is a potent carcinogen, 3-ABP exhibits significantly weaker carcinogenic activity. This difference is largely attributed to the metabolic activation pathways and the genotoxicity of the resulting metabolites.

While specific tumor incidence data for 3-Aminobiphenyl is scarce in readily available literature, studies on its analogs, such as 3,2'-dimethyl-4-aminobiphenyl (DMABP), provide valuable quantitative insights into the carcinogenic potential of this class of compounds.

| Compound | Species | Route of Administration | Dose | Tumor Type | Incidence | Reference |

| 3,2'-dimethyl-4-aminobiphenyl (DMABP) | Syrian Golden Hamster | Subcutaneous injection | 100 mg/kg, once a week for 20 weeks | Urinary Bladder Carcinoma | 65% (males), 80% (females) | [2] |

| N-hydroxy-3,2'-dimethyl-4-aminobiphenyl (N-OH-DMAB) | F344 Rat | Intraperitoneal injection | 5 mg/kg, biweekly for 10 doses | Prostatic Carcinoma | 0% | [3] |

| N-hydroxy-3,2'-dimethyl-4-aminobiphenyl (N-OH-DMAB) | F344 Rat | Intraperitoneal injection | 10 mg/kg, biweekly for 10 doses | Prostatic Carcinoma | 17.6% | [3] |

| N-hydroxy-3,2'-dimethyl-4-aminobiphenyl (N-OH-DMAB) | F344 Rat | Intraperitoneal injection | 20 mg/kg, biweekly for 10 doses | Prostatic Carcinoma | 66.7% | [3] |

| 3,2'-dimethyl-4-aminobiphenyl (DMABP) | F344 Rat | Subcutaneous injection | 50 mg/kg, weekly for 20 weeks | Prostatic Carcinoma | 7% | |

| 3,2'-dimethyl-4-aminobiphenyl (DMABP) + Methyltestosterone | F344 Rat | Subcutaneous injection + dietary | 50 mg/kg DMABP weekly for 20 weeks + 300 ppm MT | Prostatic Carcinoma | 12.5% | |

| 3,2'-dimethyl-4-nitrosobiphenyl | Syrian Golden Hamster | Subcutaneous injection | 5.6 mmol/kg total dose | Subcutaneous Tumors | 93% | |

| 3,2'-dimethyl-4-nitrosobiphenyl | Syrian Golden Hamster | Subcutaneous injection | 5.6 mmol/kg total dose | Bladder Tumors | 7% |

Metabolic Activation and DNA Adduct Formation

The carcinogenic activity of aromatic amines is intrinsically linked to their metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes in the liver. This initial step is crucial for the formation of reactive electrophilic species that can bind to DNA, forming DNA adducts.

The weak carcinogenicity of 3-Aminobiphenyl is thought to be due to the lack of genotoxicity of its N-hydroxy derivative. Studies have shown that while N-hydroxy-4-aminobiphenyl is a potent direct mutagen, N-hydroxy-3-aminobiphenyl does not exhibit mutagenicity in the Ames test.

The metabolic activation pathway can be summarized as follows:

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts can lead to mutations during DNA replication if not repaired, ultimately contributing to the development of cancer. The primary types of adducts formed by aminobiphenyls are at the C8 and N2 positions of guanine and the C8 position of adenine.

Signaling Pathways Implicated in Carcinogenesis

The cellular response to DNA damage induced by aminobiphenyl adducts involves the activation of complex signaling networks. These pathways are crucial in determining the fate of the cell, which can range from cell cycle arrest and DNA repair to apoptosis (programmed cell death) or, if the damage is not properly managed, neoplastic transformation.

DNA Damage Response (DDR) Pathway

The presence of bulky DNA adducts triggers the DNA Damage Response (DDR) pathway. This intricate network of proteins is responsible for sensing the DNA lesion, signaling its presence, and mediating the appropriate cellular response. Key players in this pathway include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), and their downstream effectors, Chk1 and Chk2.

Upon detection of DNA damage, ATM and ATR are activated and phosphorylate a cascade of downstream proteins, including the tumor suppressor p53 and the checkpoint kinases Chk1 and Chk2. This leads to cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too extensive to be repaired, these pathways can trigger apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Stress-activated protein kinase pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also implicated in the cellular response to carcinogens. These pathways can be activated by a variety of cellular stresses, including DNA damage and oxidative stress. Activation of the JNK and p38 pathways can lead to either cell survival or apoptosis, depending on the cellular context and the nature of the stimulus. For instance, activation of JNK can lead to the phosphorylation of the transcription factor c-Jun, which in turn can regulate the expression of genes involved in both cell proliferation and apoptosis.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to assess the carcinogenic potential of chemical compounds. Below are outlines of key experimental protocols relevant to the study of 3-Aminobiphenyl and its analogs.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine and grow on a histidine-deficient medium.

Protocol Outline:

-

Bacterial Strains: Typically, S. typhimurium strains TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens) are used.

-

Metabolic Activation: Since many carcinogens, including aromatic amines, require metabolic activation to become mutagenic, the test is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction), usually derived from the livers of rats pretreated with an enzyme inducer like Aroclor 1254.

-

Procedure:

-

A small amount of the bacterial culture is mixed with the test compound at various concentrations and the S9 mix (if required) in molten top agar.

-

The mixture is poured onto a minimal glucose agar plate (lacking histidine).

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates that the compound is mutagenic. For weakly mutagenic compounds, it is advisable to use the maximum possible concentrations within the limits of solubility and bacterial toxicity.

32P-Postlabeling Assay for DNA Adducts

The 32P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts. This technique is particularly useful for detecting adducts from aromatic amines.

Protocol Outline:

-

DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to the test compound. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The bulky aromatic adducts are enriched from the normal nucleotides, often by nuclease P1 digestion (which dephosphorylates normal nucleotides but not many bulky adducts) or by butanol extraction.

-

32P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP in a reaction catalyzed by T4 polynucleotide kinase.

-

Chromatographic Separation: The 32P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC).

-

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as the number of adducts per 107 to 1010 normal nucleotides.

Workflow Diagram:

In Vivo Rodent Carcinogenicity Bioassay (Following OECD Guideline 451)

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of chemicals. The OECD Guideline for the Testing of Chemicals, Section 4, No. 451 provides a framework for these studies.

Protocol Outline:

-

Test Animals: Typically, rats and mice of both sexes are used. Each dose group and a concurrent control group should contain at least 50 animals of each sex.

-

Dose Levels: At least three dose levels of the test substance and a concurrent control group are used. The highest dose should induce some toxicity but not be so high as to cause excessive mortality.

-

Administration: The test substance is administered daily, typically for 18-24 months. The route of administration (e.g., oral, dermal, inhalation) should be relevant to potential human exposure.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological examination.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the incidence in the control group using appropriate statistical methods.

BALB/c 3T3 Cell Transformation Assay

The BALB/c 3T3 cell transformation assay is an in vitro method used to screen for potential carcinogens. This assay measures the ability of a chemical to induce morphological transformation in a mouse fibroblast cell line.

Protocol Outline:

-

Cell Culture: BALB/c 3T3 cells are cultured under standard conditions.

-

Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 72 hours).

-

Culture Period: After treatment, the cells are cultured for several weeks (typically 4-6 weeks) to allow for the development of transformed foci.

-

Fixing and Staining: At the end of the culture period, the cells are fixed with methanol and stained with Giemsa.

-

Focus Scoring: The plates are examined microscopically for the presence of morphologically transformed foci, which are characterized by a loss of contact inhibition, leading to a piled-up, crisscross pattern of cell growth.

-

Data Analysis: The transformation frequency is calculated as the number of foci per surviving cells. A dose-dependent increase in the transformation frequency indicates that the compound has transforming potential. The assay can be performed as a one-stage or a two-stage (initiation-promotion) protocol.

Conclusion

3-Aminobiphenyl serves as an important case study in understanding the subtle structural features that dictate the carcinogenic potential of aromatic amines. While its carcinogenicity is weak compared to its 4-isomer, the underlying principles of metabolic activation and DNA adduct formation remain central to its mode of action. A thorough understanding of these mechanisms, coupled with the application of robust experimental protocols, is essential for the accurate assessment of the carcinogenic risk posed by 3-aminobiphenyl, its analogs, and other related compounds encountered in drug development and environmental contexts. The continued investigation into the specific signaling pathways dysregulated by these compounds will further illuminate the complex process of chemical carcinogenesis and may reveal novel targets for therapeutic intervention.

References

- 1. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The BALB/c 3T3 Cell Transformation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Dose dependence of N-hydroxy-3,2'-dimethyl-4-aminobiphenyl-induced rat prostate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Quantitative Analysis: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical development, clinical diagnostics, and metabolic research, the demand for the highest levels of accuracy and precision is non-negotiable. Mass spectrometry (MS), frequently coupled with liquid chromatography (LC), stands as a premier technique for the sensitive and selective quantification of diverse analytes within complex biological matrices. However, the inherent variability of the analytical process—stemming from matrix effects, ionization suppression, and inconsistencies in sample preparation—can compromise the reliability of quantitative data. The use of internal standards is a fundamental strategy to mitigate these variabilities, and among them, deuterated standards have unequivocally established themselves as the "gold standard".[1][2]

This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for utilizing deuterated standards in mass spectrometry. It is designed to serve as a core resource for scientists aiming to enhance the accuracy, precision, and robustness of their quantitative analytical methods.[2]

Core Principles: The Foundation of Stable Isotope Dilution

Deuterated standards are a specific type of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in an analyte molecule are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[3][4] The foundational principle behind their application is stable isotope dilution (SID), a quantitative MS technique renowned for providing the highest possible analytical specificity and accuracy.

The near-identical physicochemical properties of a deuterated standard to its unlabeled counterpart ensure that both compounds behave almost identically during every stage of the analytical workflow, from extraction and chromatography to ionization. Despite this chemical similarity, they are readily distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By adding a known concentration of the deuterated standard to a sample, any variations in the analytical process that affect the analyte will equally affect the standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.

Physicochemical Properties of Deuterated Compounds

The substitution of hydrogen with deuterium introduces subtle yet significant changes in a molecule's physicochemical properties, primarily due to the increased mass of deuterium (approximately 2 amu) compared to protium (approximately 1 amu).

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This increased bond strength necessitates more energy to break a C-D bond, resulting in a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway. This principle is not only a consideration for analytical methods but is also leveraged in drug development to enhance metabolic stability.

-

Chromatographic Isotope Effect: Deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated analogs. This is attributed to minor differences in polarity and molecular volume stemming from the C-D bond. While often negligible, this effect must be considered during method development, as significant separation between the analyte and the internal standard can lead to differential matrix effects and compromise quantification.

Advantages of Deuterated Standards Over Other Internal Standards

The superiority of deuterated internal standards, particularly in comparison to structural analogs, is well-documented. The primary advantage lies in their ability to co-elute with the analyte, ensuring they experience the same matrix effects. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major source of variability in LC-MS analysis.

dot

Caption: Comparison of outcomes with and without a deuterated internal standard.

Quantitative Data Presentation

The following tables summarize quantitative data from studies that directly compared the performance of deuterated internal standards with structural analog internal standards.

| Parameter | Deuterated Internal Standard (Everolimus-d4) | Structural Analog Internal Standard (32-desmethoxyrapamycin) | Reference |

| Slope of Calibration Curve | Closer to unity | Deviated from unity | |

| Accuracy (% Bias) | Lower bias | Higher bias | |

| Precision (% CV) | Lower % CV | Higher % CV |

Table 1: Performance comparison for the quantification of Everolimus.

| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Reference |

| Kahalalide F | Structural Analog | 96.8 | 8.6 | |

| Kahalalide F | Deuterated Standard | 100.3 | 7.6 |

Table 2: Comparison of accuracy and precision for the quantification of Kahalalide F.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in analytical assays. Below are representative protocols for sample preparation and method validation.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a common and straightforward method for removing proteins from biological samples prior to LC-MS/MS analysis.

Objective: To extract an analyte and its deuterated internal standard from a plasma matrix.

Materials:

-

Biological sample (e.g., human plasma)

-

Deuterated internal standard working solution

-

Precipitating agent (e.g., acetonitrile or methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Aliquoting: Aliquot 100 µL of the biological sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (at a known concentration) to each sample, calibrator, and quality control (QC) sample.

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of the precipitating agent to each tube.

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects

This protocol is designed to quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.

Objective: To investigate the effect of matrix components on the ionization of the analyte and the deuterated internal standard.

Methodology:

-

Prepare two sets of samples:

-

Set A: Analyte and deuterated internal standard spiked into the mobile phase or a pure solution.

-

Set B: Blank matrix from at least six different sources is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard at the same concentrations as in Set A.

-

-

Calculate the Matrix Factor (MF) for the analyte and the internal standard by dividing the peak area in the presence of the matrix (Set B) by the peak area in the absence of the matrix (Set A).

-

The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS. An IS-normalized MF close to 1 indicates effective compensation for matrix effects.

dot

Caption: Experimental workflow for quantitative bioanalysis using a deuterated IS.

Applications in Drug Development and Research

Deuterated standards are integral to various stages of drug development and research.

-

Pharmacokinetic (PK) Studies: In PK studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, deuterated standards are essential for accurately quantifying the drug and its metabolites in biological matrices. This allows for the generation of reliable concentration-time profiles, which are critical for determining key PK parameters.

-

Drug Metabolism and Pharmacokinetics (DMPK) Research: Deuterium labeling is a powerful tool in DMPK research for elucidating metabolic pathways. By administering a deuterated drug, researchers can track the formation of metabolites using mass spectrometry, as the deuterium label will be incorporated into the metabolic products.

-